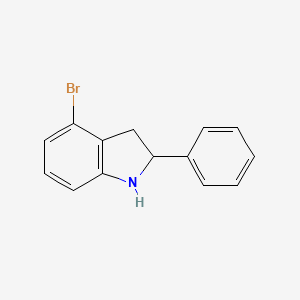

4-Bromo-2-phenylindoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H12BrN |

|---|---|

Molecular Weight |

274.15 g/mol |

IUPAC Name |

4-bromo-2-phenyl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C14H12BrN/c15-12-7-4-8-13-11(12)9-14(16-13)10-5-2-1-3-6-10/h1-8,14,16H,9H2 |

InChI Key |

SFFXPMVQMCNYRH-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC2=C1C(=CC=C2)Br)C3=CC=CC=C3 |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 4 Bromo 2 Phenylindoline

Mechanistic Pathways of Indoline (B122111) Functionalization Reactions

Functionalization of the indoline nucleus can occur at several positions, including the nitrogen atom and various carbon atoms of the heterocyclic and benzene (B151609) rings. These reactions often proceed through transition metal-catalyzed pathways, such as C-H activation, which allows for the direct formation of new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.netrsc.org

The functionalization of indolines frequently involves the formation of distinct reaction intermediates and transition states. A reaction intermediate is a relatively stable species that is formed in one step of a reaction and consumed in a subsequent step, corresponding to a valley in a reaction energy profile. youtube.com In contrast, a transition state is a high-energy, transient configuration of atoms that exists for a fleeting moment as reactants are converted into products, representing the peak of an energy barrier. youtube.com

In palladium-catalyzed C-H functionalization reactions, a common mechanistic pathway involves the formation of an organometallic intermediate. mdpi.com For instance, a Pd(0) catalyst can undergo oxidative addition into a C-X bond or a C-H bond (often facilitated by a directing group) to form a Pd(II) species. nih.govacs.org This is followed by steps such as migratory insertion or reaction with another substrate. The final step is typically reductive elimination, which forms the desired product and regenerates the Pd(0) catalyst. nih.gov In the context of 4-bromo-2-phenylindoline, functionalization could be directed to the C5, C6, or C7 positions. The formation of a palladacycle intermediate, where palladium coordinates with the indoline nitrogen and inserts into a nearby C-H bond, is a plausible intermediate structure. The stability of this intermediate and the energy of the subsequent transition states would dictate the regiochemical outcome of the reaction.

The choice of catalyst and accompanying ligands is paramount in controlling the selectivity (regio-, chemo-, and stereoselectivity) of indoline functionalization. nih.gov Different transition metals (e.g., palladium, rhodium, nickel, cobalt) exhibit distinct catalytic activities and selectivities. mdpi.comnih.gov

The ligands coordinated to the metal center play a crucial role in tuning its electronic properties and steric environment. nih.govrsc.org For example, in palladium-catalyzed C-H functionalization of indoles, the use of specific ligands can switch the reaction's regioselectivity between the C2 and C3 positions. nih.govrsc.org Sterically demanding phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) can influence which C-H bond is most accessible for activation. nih.gov For this compound, a bulky ligand might favor functionalization at the less hindered C7 position, while a different ligand set could promote reaction at C5. Catalyst systems can be designed to be stereodivergent, where changing the metal catalyst from gold to platinum, for instance, can completely reverse the stereochemistry of a product in cycloaddition reactions. acs.org

Substituents on the indoline ring profoundly influence its reactivity and the regioselectivity of subsequent reactions. lumenlearning.comlibretexts.org These effects can be broadly categorized as inductive and resonance effects.

C2-Phenyl Group : The phenyl group at the C2 position exerts both steric and electronic effects. Sterically, it can hinder access to the adjacent C3 position and the N-H bond. Electronically, it can participate in conjugation with the indoline system, influencing the electron density of the aromatic ring.

C4-Bromo Group : The bromine atom at the C4 position is an electron-withdrawing group primarily through its inductive effect, which deactivates the benzene ring towards electrophilic substitution. lumenlearning.com However, it also possesses lone pairs of electrons that can be donated to the ring via a resonance effect. lumenlearning.com In electrophilic aromatic substitution, halogen substituents are generally deactivating but act as ortho-, para-directors. libretexts.org For this compound, this would direct incoming electrophiles to the C5 and C7 positions (ortho and para to the nitrogen, but meta to the bromine). The bromine atom's primary role, however, is as a synthetic handle for cross-coupling reactions.

Reactivity of the Bromine Substituent at C4

The carbon-bromine bond at the C4 position is a key site for synthetic modification, primarily through palladium-catalyzed cross-coupling reactions.

The bromine atom serves as an excellent leaving group in a variety of powerful C-C bond-forming reactions. tcichemicals.com These reactions typically follow a catalytic cycle involving oxidative addition, transmetalation (for Suzuki-Miyaura), migratory insertion (for Heck), or coupling with a copper acetylide (for Sonogashira), followed by reductive elimination. libretexts.org

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron reagent (like a boronic acid or ester) to form a new biaryl C-C bond. libretexts.org This would allow for the introduction of a wide range of aryl or vinyl substituents at the C4 position of this compound. ikm.org.mynih.gov

Heck Reaction : This reaction forms a new C-C bond between the aryl bromide and an alkene. This is a powerful method for synthesizing substituted styrenes or other vinylated aromatic compounds.

Sonogashira Coupling : This reaction involves the coupling of the aryl bromide with a terminal alkyne, providing a direct route to arylalkynes. researchgate.netresearchgate.net This functionalization introduces a linear, sp-hybridized carbon chain at the C4 position.

The table below summarizes typical conditions for these cross-coupling reactions, which are broadly applicable to aryl bromides like this compound.

| Reaction | Coupling Partner | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, SPhos, XPhos | Na₂CO₃, K₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF |

| Heck | Alkene | Pd(OAc)₂ | P(o-tolyl)₃, PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, Piperidine | THF, Toluene |

Nucleophilic aromatic substitution (SNAAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. libretexts.org Unlike SN1 and SN2 reactions, the direct displacement of the bromide on this compound by a nucleophile is generally unfavorable.

The classical SNAAr mechanism requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. libretexts.orgyoutube.com These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms upon nucleophilic attack. libretexts.orgnih.gov The this compound scaffold lacks such strong activation. The indoline ring itself is electron-rich, which disfavors the formation of the anionic intermediate required for the addition-elimination mechanism. youtube.com Therefore, the potential for the bromine substituent to undergo SNAAr under standard conditions is very low, making cross-coupling reactions the far more viable and versatile strategy for its functionalization. rsc.org

Reactivity at the Phenyl Substituent (C2-Phenyl)

The phenyl group at the C2 position of the indoline scaffold is susceptible to reactions characteristic of aromatic rings, notably electrophilic aromatic substitution and directed ortho-metalation. The indoline moiety acts as a substituent on this phenyl ring, influencing its reactivity and the regioselectivity of these transformations.

Electrophilic Aromatic Substitution on the Phenyl Ring

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom with an electrophile. makingmolecules.comlibretexts.org The reaction typically proceeds via a two-step mechanism: initial attack by the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion), followed by deprotonation to restore aromaticity. lkouniv.ac.inuci.edulumenlearning.com

The feasibility and outcome of EAS reactions on the C2-phenyl ring of this compound are governed by the electronic properties of the indolin-2-yl group. This group is classified as an electron-donating group (EDG). This is due to the electron-releasing inductive effect of its alkyl framework. As an EDG, the indolin-2-yl substituent is considered an "activating group," meaning it increases the nucleophilicity of the attached phenyl ring, making it more reactive towards electrophiles than benzene itself. wikipedia.orgaakash.ac.in

Furthermore, activating groups are known to be ortho, para-directors. They stabilize the arenium ion intermediate most effectively when the electrophile adds to the positions ortho or para to the point of attachment. aakash.ac.inlibretexts.org This is because resonance structures can be drawn where the positive charge is delocalized onto the substituent, providing additional stability. Consequently, electrophilic attack on the C2-phenyl ring of this compound is predicted to occur predominantly at the ortho and para positions.

< div class="table-container">

| Reaction Type | Typical Reagents | Electrophile (E+) | Predicted Major Products |

|---|---|---|---|

| Halogenation | Br2, FeBr3 | Br+ | Ortho-bromo and Para-bromo substituted |

| Nitration | HNO3, H2SO4 | NO2+ | Ortho-nitro and Para-nitro substituted |

| Friedel-Crafts Alkylation | R-Cl, AlCl3 | R+ | Ortho-alkyl and Para-alkyl substituted |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | RCO+ | Ortho-acyl and Para-acyl substituted |

Ortho-Metalation and Directed Functionalization Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, overriding inherent electronic preferences. wikipedia.org The strategy relies on a "Directed Metalation Group" (DMG), which is typically a heteroatom-containing functional group. This group coordinates to a strong organometallic base, such as an alkyllithium reagent, and directs deprotonation specifically to the adjacent ortho position. organic-chemistry.orgbaranlab.org

In this compound, the nitrogen atom of the indoline ring can serve as an effective DMG. The lone pair of electrons on the nitrogen can coordinate to the lithium atom of a reagent like n-butyllithium. This coordination brings the base into close proximity to the ortho C-H bonds of the C2-phenyl ring, facilitating their deprotonation to form an aryllithium intermediate. wikipedia.orgharvard.edu This intermediate can then be trapped by a wide variety of electrophiles, allowing for the introduction of diverse functional groups exclusively at the ortho position.

For the reaction to be efficient, the acidic N-H proton of the indoline must be addressed. This can be achieved by using two equivalents of the alkyllithium base (one to deprotonate the nitrogen and one to perform the ortho-metalation) or, more commonly, by first protecting the nitrogen with a group that also enhances its directing ability, such as an amide or carbamate (B1207046) group. organic-chemistry.org

< div class="table-container">

| Step 1: Reagents | Step 2: Electrophile (E) | Functional Group Introduced (-E) |

|---|---|---|

| 1) s-BuLi, TMEDA | CO2, then H+ | -COOH (Carboxylic acid) |

| 1) n-BuLi | DMF | -CHO (Aldehyde) |

| 1) t-BuLi | I2 | -I (Iodine) |

| 1) s-BuLi, TMEDA | Me3SiCl | -SiMe3 (Trimethylsilyl) |

| 1) n-BuLi | B(OMe)3, then H+ | -B(OH)2 (Boronic acid) |

Reactivity of the Indoline Ring System

The indoline ring system possesses several sites for chemical modification, including the nitrogen atom, the aliphatic C-H bond at C3, and the C-H bonds on the fused aromatic ring.

N-Functionalization Reactions

The secondary amine (N-H) of the indoline ring is nucleophilic and readily undergoes functionalization. N-alkylation and N-acylation are fundamental transformations for this scaffold.

N-Alkylation typically involves the reaction of the indoline with an alkyl halide in the presence of a base to deprotonate the nitrogen, thereby increasing its nucleophilicity. Common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃). nih.gov Alternatively, organocatalytic and organometallic strategies have been developed for the asymmetric N-alkylation of indoline precursors, leading to chiral N-alkylated products. mdpi.comrsc.org

N-Acylation is generally achieved by treating the indoline with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the acidic byproduct.

< div class="table-container">

| Reaction Type | Reagent | Base/Catalyst | Product Type |

|---|---|---|---|

| N-Alkylation | Methyl iodide (CH3I) | K2CO3 | N-Methylindoline |

| N-Benzylation | Benzyl bromide (BnBr) | NaH | N-Benzylindoline |

| N-Acylation | Acetyl chloride (AcCl) | Triethylamine (Et3N) | N-Acetylindoline |

| N-Sulfonylation | Tosyl chloride (TsCl) | Pyridine | N-Tosylindoline |

C-H Functionalization at Other Positions of the Indoline Core

Functionalization of the C-H bonds of the indoline core is more challenging but can be achieved using modern synthetic methods. The reactivity differs between the aliphatic C3 position and the aromatic C5, C6, and C7 positions.

At the C3 Position: The C3 position is an aliphatic, sp³-hybridized carbon. Direct functionalization of such unactivated C-H bonds often requires transition-metal catalysis or radical-based approaches. For instance, methods developed for site-selective aliphatic C-H bromination using N-bromoamides and visible light could potentially be applied to introduce a functional handle at the C3 position. researchgate.net Transition metal-catalyzed reactions, involving nitrene or carbene insertion into C-H bonds, also represent a viable strategy for synthesizing functionalized indolines. researchgate.net

At the Aromatic Core (C5, C6, C7): The benzene ring of the indoline scaffold can undergo C-H functionalization, but the regioselectivity is controlled by the directing effects of the existing substituents: the bromine at C4 and the annulated amino-alkyl ring. The bromine atom is a deactivating but ortho, para-directing group. The amino-alkyl portion is an activating, ortho, para-directing group. The position ortho to the amino-alkyl group is C7, and the position para is C5. Therefore, C-H functionalization directed by the indoline nitrogen would favor the C7 position. Palladium-catalyzed reactions using a removable directing group on the indole (B1671886) nitrogen have been shown to selectively functionalize the C7 position. chim.it Similar strategies could be adapted for the indoline scaffold. Functionalization at the less reactive C5 and C6 positions remains a significant challenge but has been achieved in indole systems using specialized directing group strategies. nih.govacs.orgnih.gov

Ring-Opening and Ring-Contraction/Expansion Reactions of the Indoline Scaffold

Modification of the core heterocyclic structure through ring cleavage, expansion, or contraction provides access to novel molecular scaffolds.

Ring-Opening Reactions: The indoline ring is generally stable but can be opened under specific conditions. For example, Lewis acid-mediated reactions have been shown to promote the nucleophilic ring-opening of related indoline-2-thiones. rsc.org Oxidative cleavage is another potential pathway. In some cycloaddition reactions involving indoles, ring-opened products can be formed, suggesting that the bicyclic system can be susceptible to cleavage under certain catalytic conditions. acs.orgpolimi.it Ring-opening of indole alkaloids is also a known transformation for scaffold diversification. nih.gov

Ring-Expansion Reactions: The expansion of the five-membered pyrrolidine (B122466) ring of the indoline to a six-membered ring (a tetrahydroquinoline) or a seven-membered ring (a tetrahydrobenzazepine) is a valuable transformation. Most documented methods start from the corresponding indole. These reactions often proceed by the insertion of a single carbon atom, typically from a carbene or carbenoid precursor, into the C2-C3 bond of the indole. nih.govchemrxiv.orgresearchgate.net Another approach involves the reaction of indoles with activated alkynes, such as dialkylacetylenedicarboxylates, which can lead to seven-membered benzazepines under thermal conditions. rsc.org Application to an indoline would likely require a preliminary oxidation to the indole or indolenine state.

Ring-Contraction Reactions: Ring contraction of the indoline scaffold is less common. However, specific intramolecular rearrangements can lead to smaller ring systems. For instance, an acid-catalyzed cascade reaction of a 3,4-bridged indole was reported to result in an unexpected ring contraction, forming a novel tetracyclic scaffold. nih.gov Rearrangements of oxidized indoline derivatives, such as oxindoles, can also be used to access different ring systems, sometimes involving ring expansion rather than contraction. acs.org

Spectroscopic and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 2D NMR, NOESY, HMBC, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular framework of 4-Bromo-2-phenylindoline in solution. One-dimensional (¹H and ¹³C NMR) and two-dimensional (2D) experiments are essential for complete structural assignment.

¹H NMR: The proton NMR spectrum provides initial information on the number of distinct proton environments, their multiplicity (spin-spin coupling), and integration. The spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and the bromo-substituted benzene (B151609) ring of the indoline (B122111) core, aliphatic protons at the C3 position, the methine proton at the C2 chiral center, and the N-H proton.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms. With broadband proton decoupling, each carbon atom appears as a single line, allowing for a direct count of the carbon environments in the molecule.

2D NMR Techniques:

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu It is invaluable for definitively assigning the chemical shifts of protonated carbons in the this compound structure. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds. columbia.edu This is crucial for establishing the connectivity between different fragments of the molecule, such as linking the phenyl group to the C2 position of the indoline ring and confirming the substitution pattern. rsc.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, revealing adjacent protons within the same spin system. It helps trace the connectivity of protons on the aromatic rings and the aliphatic backbone of the indoline moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of whether they are connected through bonds. This technique is particularly useful for determining the relative stereochemistry and preferred conformation of the molecule by observing spatial correlations, for instance, between the C2 proton and protons on the adjacent phenyl ring or the indoline core. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D Correlations for this compound Note: Chemical shifts (δ) are hypothetical and reported in ppm. They are based on typical values for similar structural motifs.

| Position | Predicted ¹H δ (ppm), Multiplicity | Predicted ¹³C δ (ppm) | Key HMBC Correlations (from H) | Key NOESY Correlations (from H) |

|---|---|---|---|---|

| N-H | ~4.0, br s | - | C2, C7a | C7-H, C2-H |

| C2-H | ~4.8, t | ~65 | C3, C7a, C1' | C3-H₂, Phenyl Protons, N-H |

| C3-H₂ | ~3.0, ~3.5, m | ~35 | C2, C3a, C4 | C2-H, C5-H |

| C4-Br | - | ~115 | - | - |

| C5-H | ~7.0, d | ~130 | C3a, C7, C4 | C3-H₂, C6-H |

| C6-H | ~6.8, t | ~125 | C4, C7a | C5-H, C7-H |

| C7-H | ~7.2, d | ~128 | C5, C3a | N-H, C6-H |

| C2'/C6' (ortho) | ~7.4, d | ~127 | C2, C4' | C2-H, C3'/C5'-H |

| C3'/C5' (meta) | ~7.3, t | ~129 | C1', C5'/C3' | C2'/C6'-H, C4'-H |

| C4' (para) | ~7.2, t | ~128 | C2'/C6' | C3'/C5'-H |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is employed to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

N-H Stretch: A characteristic absorption band for the secondary amine (N-H) stretch is expected in the IR spectrum, typically in the region of 3300-3500 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the CH and CH₂ groups of the indoline ring will appear just below 3000 cm⁻¹.

C=C Aromatic Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic rings.

C-N Stretch: The stretching vibration of the C-N bond of the secondary amine is expected in the 1250-1350 cm⁻¹ range.

C-Br Stretch: The carbon-bromine bond will exhibit a characteristic stretching absorption in the far-infrared region, typically between 500-600 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for non-polar bonds, and can be useful for analyzing the symmetric vibrations of the aromatic rings.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H (Secondary Amine) | Stretching | 3300 - 3500 | Medium |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H (CH, CH₂) | Stretching | 2850 - 3000 | Medium |

| Aromatic C=C | Ring Stretching | 1450 - 1600 | Medium-Strong |

| C-N | Stretching | 1250 - 1350 | Medium |

| C-Br | Stretching | 500 - 600 | Strong |

High-Resolution Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and, consequently, the elemental composition of this compound. For the molecular formula C₁₄H₁₂BrN, HRMS can confirm the mass with high accuracy (typically to within 5 ppm), distinguishing it from other potential formulas with the same nominal mass.

A key feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion (M⁺). Due to the presence of the bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the spectrum will display two peaks of almost equal intensity for the molecular ion at M⁺ and [M+2]⁺. miamioh.edu

Electron Ionization (EI) mass spectrometry can also provide structural information through analysis of the fragmentation patterns. The molecular ion can undergo cleavage to produce characteristic fragment ions.

Table 3: Plausible Mass Spectrometry Fragmentation for this compound

| m/z (for ⁷⁹Br) | Proposed Fragment | Proposed Neutral Loss |

|---|---|---|

| 273/275 | [C₁₄H₁₂BrN]⁺˙ (Molecular Ion) | - |

| 194 | [C₁₄H₁₂N]⁺ | Br˙ |

| 196 | [C₈H₇BrN]⁺˙ | C₆H₅˙ (Phenyl radical) |

| 117 | [C₈H₇N]⁺˙ (Indoline radical cation) | C₆H₅Br (Bromobenzene) |

| 77 | [C₆H₅]⁺ (Phenyl cation) | C₈H₇BrN (Bromoindoline radical) |

UV-Visible Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Visible spectroscopy provides insights into the electronic structure of this compound. The molecule contains conjugated π-systems within the phenyl group and the indoline core, which act as chromophores that absorb light in the UV region. The absorption of UV radiation promotes electrons from lower-energy bonding (π) or non-bonding (n) molecular orbitals to higher-energy anti-bonding (π*) orbitals.

For this compound, the primary electronic transitions expected are π → π* transitions associated with the aromatic systems. libretexts.org The substitution of the indoline ring with a bromine atom and a phenyl group is expected to influence the position and intensity of the absorption maxima (λ_max) compared to the parent indoline molecule, often resulting in a bathochromic (red) shift. The spectrum would likely exhibit multiple absorption bands corresponding to the different electronic transitions within the conjugated system.

Table 4: Expected UV-Visible Absorption Data for this compound Note: Data is hypothetical and based on the electronic properties of related aromatic and heterocyclic systems.

| Expected λ_max (nm) | Associated Electronic Transition | Chromophore |

|---|---|---|

| ~210-230 | π → π | Phenyl Group |

| ~250-270 | π → π | Bromo-substituted Benzene Ring |

| ~280-300 | π → π* | Entire Conjugated System |

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov For this compound, which possesses a chiral center at the C2 position, this technique is uniquely capable of unambiguously determining its absolute stereochemistry (i.e., whether it is the R or S enantiomer). nih.gov This is typically achieved through the analysis of anomalous dispersion, often facilitated by the presence of the heavy bromine atom.

A successful crystallographic analysis would yield precise data on:

Bond Lengths and Angles: Providing confirmation of the molecular connectivity.

Dihedral Angles: Defining the conformation of the indoline ring (e.g., envelope or twisted) and the relative orientation of the phenyl substituent.

Intermolecular Interactions: Revealing how molecules pack in the crystal lattice, including potential hydrogen bonding involving the N-H group or other non-covalent interactions.

This technique provides an unequivocal structural proof that complements the data obtained from spectroscopic methods.

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediate Detection

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specifically designed to detect and study species that contain one or more unpaired electrons, such as free radicals. wikipedia.org

The ground-state this compound molecule is a diamagnetic species with all its electrons paired. Therefore, it is "ESR-silent" and will not produce an ESR spectrum. However, ESR spectroscopy would be an essential tool for investigating reaction mechanisms involving this compound that might proceed through radical intermediates. researchgate.net For instance, if this compound were subjected to an oxidation reaction, it could potentially form a radical cation intermediate by losing an electron. nih.gov ESR spectroscopy would be the primary method to detect and characterize such a transient radical species, providing information about the distribution of the unpaired electron within the molecular structure through analysis of the g-factor and hyperfine coupling constants.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases to predict geometric and electronic properties. tci-thaijo.orgnih.gov For 4-Bromo-2-phenylindoline, DFT calculations are instrumental in elucidating its fundamental chemical nature.

The first step in a computational study is typically the optimization of the molecular geometry to find the lowest energy structure. researchgate.net For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a stable conformation. Conformational analysis is particularly important for this molecule due to the flexible five-membered indoline (B122111) ring and the rotational freedom of the phenyl group at the 2-position.

DFT calculations can identify various possible conformers and their relative energies, revealing the most likely shapes the molecule will adopt. The presence of the bulky bromine atom at the 4-position and the phenyl group at the 2-position will create steric constraints that significantly influence the preferred geometry. While specific data for this compound is not available in the provided search results, studies on similar substituted heterocyclic systems often reveal puckered envelopes for the five-membered ring and specific torsion angles for substituent groups to minimize steric hindrance. acs.org

Table 1: Illustrative Geometric Parameters for a Phenyl-Substituted Heterocycle (Hypothetical Data)

| Parameter | Value |

|---|---|

| C-N Bond Length (Å) | 1.38 |

| C-Br Bond Length (Å) | 1.91 |

| Phenyl Torsion Angle (°) | 35.2 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP map would likely show negative potential around the nitrogen atom due to its lone pair of electrons and over the π-systems of the phenyl and benzene (B151609) rings. The bromine atom, being electronegative, would also influence the charge distribution, creating a region of slight negative potential around it but also a region of positive potential on the halogen itself (sigma-hole), which can lead to halogen bonding. The hydrogen atom on the nitrogen would be a site of positive potential. Such maps are crucial for understanding intermolecular interactions. researchgate.net

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov

In this compound, the HOMO is expected to be localized primarily on the electron-rich indoline ring system and the nitrogen atom. The LUMO would likely be distributed over the aromatic rings. A smaller HOMO-LUMO gap suggests higher reactivity. DFT calculations provide precise energies for these orbitals and visualize their spatial distribution. niscpr.res.in

Table 2: Illustrative Frontier Molecular Orbital Energies (Hypothetical Data)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 4.6 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines interactions between filled and vacant orbitals, which can be interpreted as charge transfer or hyperconjugative interactions that contribute to molecular stability.

For this compound, NBO analysis would quantify the delocalization of electron density from the nitrogen lone pair into the antibonding orbitals of adjacent C-C and C-H bonds. It would also reveal interactions between the π-orbitals of the aromatic rings. The strength of these hyperconjugative interactions is measured by the second-order perturbation energy (E(2)), with higher values indicating stronger stabilizing interactions.

Atomic charge analysis methods, such as Mulliken or Hirschfeld population analysis, partition the total electron density of a molecule among its constituent atoms. This provides an estimate of the partial charge on each atom, which is useful for understanding electrostatic interactions and reactivity. tci-thaijo.org

In this compound, the nitrogen and bromine atoms are expected to carry negative partial charges due to their high electronegativity, while the hydrogen atom attached to the nitrogen and the carbon atoms bonded to them would have positive partial charges. The distribution of charges across the phenyl and indoline rings would also be elucidated, providing a more detailed understanding of the molecule's electrostatic properties.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

While DFT calculations provide information on static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing insights into conformational flexibility, stability, and interactions with the environment (e.g., a solvent).

In Silico Modeling for Reaction Prediction and Mechanistic Insights

In silico modeling, particularly using methods like Density Functional Theory (DFT), is instrumental in elucidating complex reaction mechanisms that are often difficult to probe experimentally. While direct computational studies on the reaction mechanisms of this compound are not extensively documented, insights can be drawn from theoretical investigations of related indole (B1671886) and indoline syntheses.

Computational studies on the synthesis of indole derivatives, for instance, have successfully mapped out reaction pathways, identified transition states, and calculated activation energies. These studies help in understanding how substituents on the aromatic rings influence the reaction kinetics and thermodynamics. For example, in copper-catalyzed indole synthesis, DFT calculations have shown that the catalyst binds to the substrate and significantly lowers the activation barrier for the cyclization step, which is often the rate-determining step nih.govresearchgate.net.

By applying similar computational approaches to this compound, one could predict the most likely pathways for its synthesis or subsequent reactions. For instance, modeling could explore how the bromo and phenyl substituents affect the electron density distribution and steric hindrance around the indoline core, thereby influencing its reactivity towards electrophiles or nucleophiles. Such models can predict the regioselectivity of further functionalization, providing a theoretical basis for designing new synthetic routes.

Table 1: Hypothetical Activation Energies for a Postulated Reaction of a Phenylindoline Derivative Calculated In Silico

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Initial Deprotonation | TS1 | 15.2 |

| C-C Bond Formation | TS2 | 25.8 (Rate-determining) |

| Aromatization | TS3 | 10.5 |

Note: This table presents hypothetical data to illustrate the type of information that can be obtained from in silico modeling of reaction mechanisms.

Quantum Chemical Data for Reactivity Indices and Thermochemical Properties

Quantum chemical calculations are essential for determining a molecule's electronic structure and deriving various reactivity indices and thermochemical properties. These calculations provide a quantitative basis for understanding and predicting chemical reactivity. For 2-phenylindole (B188600) and its derivatives, quantum mechanical studies have been used to calculate properties like free energies of solvation, dipole moments, and other thermodynamic quantities researchgate.net.

For this compound, similar calculations could provide valuable data. Reactivity indices derived from the energies of the frontier molecular orbitals (HOMO and LUMO) can predict the most likely sites for electrophilic and nucleophilic attack. The distribution of atomic charges can further refine these predictions. Thermochemical properties such as enthalpy of formation, entropy, and Gibbs free energy can be calculated to assess the stability of different conformations and the feasibility of potential reactions.

DFT calculations on a series of quinoline derivatives have demonstrated the utility of such computations in determining properties like the electrophilicity index, chemical potential, and chemical hardness and softness rsc.org. These parameters are crucial for understanding the global reactivity of a molecule.

Table 2: Exemplary Calculated Quantum Chemical Properties for an Indoline Derivative

| Property | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 2.5 D |

| Chemical Hardness (η) | 2.3 eV |

| Electrophilicity Index (ω) | 1.9 eV |

Note: This table contains exemplary data for an indoline derivative to demonstrate the type of quantum chemical data that can be generated.

Theoretical Studies of Non-Covalent Interactions

Non-covalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. mdpi.comnih.govfrontiersin.org For this compound, the presence of a bromine atom, a phenyl ring, and an N-H group provides multiple opportunities for various non-covalent interactions, including hydrogen bonding, halogen bonding, and π-stacking.

Theoretical studies are paramount in characterizing and quantifying these weak interactions. mdpi.comnih.gov Methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and analyze the nature and strength of these interactions in detail. Computational studies on bromo-substituted heterocyclic compounds have highlighted the importance of halogen bonding in directing crystal packing and influencing material properties. mdpi.com The bromine atom in this compound can act as a halogen bond donor, interacting with Lewis bases.

Furthermore, the phenyl group can participate in π-π stacking interactions with other aromatic systems, and the N-H group can act as a hydrogen bond donor. The interplay of these various non-covalent forces will dictate the self-assembly of this compound molecules in the solid state and their interaction with biological targets. Theoretical modeling can help to understand the hierarchy and cooperativity of these interactions, which is essential for crystal engineering and drug design. nih.govfrontiersin.org

Table 3: Illustrative Interaction Energies of Non-Covalent Dimers of a Bromo-Substituted Heterocycle

| Dimer Configuration | Type of Dominant Interaction | Calculated Interaction Energy (kcal/mol) |

| Head-to-tail | Hydrogen Bond (N-H···Br) | -4.5 |

| Parallel-displaced | π-π Stacking | -3.2 |

| T-shaped | C-H···π Interaction | -2.1 |

| Linear | Halogen Bond (Br···N) | -2.8 |

Note: This table presents illustrative data based on general findings for bromo-substituted heterocycles to show how theoretical studies can quantify non-covalent interactions.

Applications in Advanced Organic Synthesis

4-Bromo-2-phenylindoline as a Versatile Synthetic Intermediate

This compound serves as a key precursor in multi-step synthetic sequences targeting complex nitrogen-containing molecules. The bromoindole core is a recurring motif in the synthesis of natural products, most notably the ergot alkaloids. researchgate.net The strategic placement of the bromine atom on the aromatic ring allows for its conversion into various other functional groups late in a synthetic route, providing flexibility and convergence. For instance, the 4-bromo functionality can be retained through several synthetic steps and then utilized for a key bond-forming reaction to complete a complex skeleton. This strategy is crucial in total synthesis, where timing and chemoselectivity of reactions are paramount. The 2-phenyl substituent provides steric bulk and electronic modifications that can influence the reactivity and conformational properties of the indoline (B122111) ring, which can be exploited in designing synthetic pathways.

Building Block for Complex Polycyclic and Heterocyclic Scaffolds

The construction of polycyclic and heterocyclic systems is a central theme in modern organic synthesis, as these rigid frameworks are often responsible for the biological activity of natural products and pharmaceuticals. acs.orgthieme.de this compound is an ideal substrate for creating such complex scaffolds through intramolecular cyclization strategies. The bromine atom acts as a synthetic handle for carbon-carbon and carbon-heteroatom bond formation.

A prominent strategy involves intramolecular palladium-catalyzed reactions, such as the Buchwald-Hartwig amination or the Heck reaction. nih.gov For example, by first acylating or alkylating the indoline nitrogen with a side chain containing a terminal amine or alkene, a subsequent intramolecular palladium-catalyzed cyclization can be initiated. The C4-bromo position can react with the tethered nucleophile or unsaturated bond, leading to the formation of a new fused ring system. This approach provides a powerful method for assembling intricate, N-fused polycyclic indolines. jyu.fi Cascade reactions, where a sequence of bond-forming events occurs in a single pot, can also be envisioned starting from this versatile intermediate to rapidly build molecular complexity. acs.org

Table 1: Examples of Cyclization Strategies for Polycyclic Scaffold Synthesis

| Reaction Type | Description | Resulting Scaffold |

|---|---|---|

| Intramolecular Heck Reaction | Pd-catalyzed reaction between the C4-bromo position and an N-tethered alkene. | Fused carbocyclic or heterocyclic ring onto the indoline core. |

| Intramolecular Buchwald-Hartwig Amination | Pd-catalyzed reaction between the C4-bromo position and an N-tethered amine. | Fused nitrogen-containing heterocyclic ring. nih.gov |

Precursor in Stereoselective Transformations

The development of methods for the enantioselective synthesis of indolines is of high importance due to the prevalence of chiral indoline-containing molecules in pharmacology. organic-chemistry.orgnih.gov this compound, while achiral itself, can serve as a prochiral precursor in transformations that install new stereocenters. The existing phenyl group at the C2 position can exert significant stereocontrol in subsequent reactions.

One potential pathway involves the stereoselective functionalization of the C3 position. Following N-protection, deprotonation at C3 would generate a prochiral enolate equivalent, which could then react with an electrophile under the control of a chiral catalyst or a chiral auxiliary. Alternatively, the indoline can participate in organocatalytic reactions. For example, a reaction sequence involving an initial addition to an ortho-bromo nitrostyrene (B7858105) (a structural relative) has been used to create indolin-3-yl acetates with excellent stereoselectivity via an intramolecular Buchwald-Hartwig coupling. nih.gov This highlights a pathway where the aromatic bromine is key to the final, stereocenter-containing ring formation. Such methodologies allow for the construction of indoline derivatives bearing tertiary and even all-carbon quaternary stereocenters with a high degree of stereochemical precision. nih.govacs.org

Development of Novel Synthetic Methodologies Leveraging Bromine Reactivity

The carbon-bromine bond is one of the most versatile functional groups in organic synthesis, serving as a linchpin for a vast array of chemical transformations. In this compound, the C4-Br bond provides a reliable site for selective modification of the benzene (B151609) ring portion of the molecule.

Palladium-Catalyzed Cross-Coupling Reactions: This is arguably the most powerful application of the bromo functionality. This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new aryl, heteroaryl, or alkyl groups at the C4 position.

Heck-Mizoroki Coupling: Reaction with alkenes appends vinyl groups, which can be further functionalized.

Sonogashira Coupling: Reaction with terminal alkynes installs alkynyl moieties, useful for extending conjugation or for click chemistry.

Buchwald-Hartwig Amination: Reaction with amines, amides, or carbamates forms new C-N bonds, leading to 4-aminoindoline derivatives.

Metal-Halogen Exchange: The bromine atom can be readily swapped for a metal, typically lithium or magnesium, by treatment with an organolithium reagent (e.g., n-BuLi or t-BuLi) or magnesium metal. researchgate.net This generates a highly reactive 4-lithio- or 4-magnesio-2-phenylindoline intermediate. This nucleophilic species can then be trapped with a wide range of electrophiles to install diverse functional groups that are otherwise difficult to introduce directly.

Table 2: Synthetic Transformations Leveraging the C4-Bromine Atom

| Reaction Class | Reagents | Functional Group Introduced at C4 |

|---|---|---|

| Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | Aryl, Alkyl, Vinyl (R) |

| Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst, Base | Alkyne (R-C≡C-) |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | Amine (-NR₂) |

| Metal-Halogen Exchange | 1. n-BuLi or Mg 2. Electrophile (E⁺) | Group corresponding to electrophile (e.g., -CHO from DMF, -COOH from CO₂) |

Applications in Ligand Design and Catalyst Development

The development of new ligands is critical for advancing transition metal catalysis, as ligands directly influence the reactivity, selectivity, and stability of the metal center. nih.gov Rigid, well-defined molecular scaffolds are often sought after for ligand design to create a precise and predictable coordination environment around the metal.

This compound presents an attractive scaffold for the development of novel ligands. The indoline core is conformationally restricted, and the C2-phenyl group provides significant steric bulk. The C4-bromo position is the key to converting the scaffold into a coordinating ligand. Through a metal-halogen exchange followed by quenching with a phosphorus electrophile (e.g., chlorodiphenylphosphine), a phosphine (B1218219) group can be installed at the C4 position. The resulting 4-(diphenylphosphino)-2-phenylindoline could function as a P,N-bidentate ligand by coordinating a metal through both the newly installed phosphine and the indoline nitrogen. Such ligands are highly valuable in asymmetric catalysis, where the chiral environment created by the ligand can induce high enantioselectivity in the reaction product. nih.gov The modularity of this approach allows for the synthesis of a library of ligands with varied steric and electronic properties by simply changing the substituents on the phosphine or the phenyl group.

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

Future research will undoubtedly focus on developing more environmentally benign and efficient methods for the synthesis of 4-Bromo-2-phenylindoline. Key areas of exploration will include the application of green chemistry principles to minimize waste, reduce energy consumption, and utilize less hazardous reagents.

One promising approach is the refinement of catalytic cyclization reactions. While classical methods for indoline (B122111) synthesis exist, modern catalytic systems, potentially involving earth-abundant metals, could offer higher yields and selectivities under milder conditions. The development of one-pot or tandem reactions that form and functionalize the indoline core in a single operation would represent a significant advance in efficiency.

Furthermore, the principles of atom economy will be central to future synthetic strategies. This could involve exploring C-H activation methodologies to construct the indoline ring system, thereby avoiding the need for pre-functionalized starting materials and reducing the number of synthetic steps.

| Aspect | Traditional Synthesis (Hypothetical) | Future Sustainable Synthesis |

| Starting Materials | Multi-step synthesis from less complex precursors | Readily available starting materials, potentially from renewable feedstocks |

| Catalysts | Stoichiometric reagents, potentially toxic heavy metals | Catalytic amounts of non-toxic, recyclable catalysts |

| Solvents | Chlorinated or other hazardous solvents | Green solvents like water, ethanol, or supercritical CO2 |

| Energy Input | High temperatures, prolonged reaction times | Milder reaction conditions, potentially utilizing microwave or photochemical activation |

| Waste Generation | Significant generation of by-products | Minimal waste, with by-products being non-toxic |

Exploration of Novel Reactivity Patterns and Transformations

The chemical structure of this compound presents multiple sites for further chemical modification, and future research will aim to explore the full extent of its reactivity. The carbon-bromine bond is a particularly attractive site for a wide range of transition metal-catalyzed cross-coupling reactions.

Future investigations will likely expand beyond standard Suzuki and Buchwald-Hartwig couplings to include a broader array of coupling partners. This will enable the introduction of diverse functional groups at the 4-position, including alkyl, alkenyl, alkynyl, and various heteroatomic substituents. The development of novel catalytic systems that can achieve these transformations with high functional group tolerance and under mild conditions will be a key research focus.

The reactivity of the indoline nitrogen also warrants further exploration. While N-alkylation and N-acylation are standard transformations, the development of methods for N-arylation or the introduction of more complex substituents could lead to novel molecular architectures. Additionally, the phenyl ring at the 2-position offers another site for functionalization, although selective modification in the presence of the bromo-substituted ring will present a synthetic challenge.

| Reactive Site | Potential Transformation | Significance |

| C4-Br Bond | Suzuki, Sonogashira, Heck, Buchwald-Hartwig couplings | Introduction of a wide variety of carbon and heteroatom substituents, enabling the synthesis of diverse derivatives. |

| Indoline N-H | N-Alkylation, N-Acylation, N-Arylation | Modification of steric and electronic properties, crucial for tuning biological activity. |

| Phenyl Ring | Electrophilic Aromatic Substitution (e.g., nitration, halogenation) | Fine-tuning of the electronic properties of the 2-phenyl substituent. |

| Indoline Backbone | C-H functionalization | Direct introduction of functional groups without pre-activation, improving synthetic efficiency. |

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry is poised to play a crucial role in advancing the understanding of this compound's properties and reactivity. nih.govnih.gov Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into the molecule's electronic structure, bond energies, and reactivity indices.

Future computational studies will likely focus on elucidating the mechanisms of key synthetic transformations involving this compound. For instance, modeling the catalytic cycles of cross-coupling reactions can help in optimizing reaction conditions and designing more efficient catalysts. Computational screening of potential derivatizations can also guide synthetic efforts by predicting the feasibility and outcomes of proposed reactions.

Furthermore, molecular modeling can be employed to predict the physicochemical properties and biological activities of this compound derivatives. nih.gov Docking studies with biological targets can help in identifying potential therapeutic applications and guide the design of new drug candidates. nih.gov

| Computational Method | Application for this compound | Expected Outcome |

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energetics, and spectroscopic properties. | Deeper understanding of reactivity, prediction of reaction pathways, and interpretation of experimental data. |

| Molecular Dynamics (MD) | Simulation of the conformational behavior and interactions with solvent or biological macromolecules. | Insight into the dynamic behavior of the molecule and its binding modes with proteins. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of models correlating structural features with biological activity. | Prediction of the biological activity of novel derivatives and prioritization of synthetic targets. |

| Virtual Screening | Docking of this compound derivatives into the active sites of proteins. | Identification of potential biological targets and hit compounds for drug discovery. |

Integration with Flow Chemistry and Automated Synthesis

The adoption of modern synthesis technologies such as flow chemistry and automated synthesis platforms represents a significant opportunity for the future production and derivatization of this compound. nih.govthieme-connect.de Flow chemistry, in particular, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. beilstein-journals.orgallfordrugs.com

Future research will likely involve the development of continuous flow processes for the key synthetic steps leading to this compound and its derivatives. This could involve the use of packed-bed reactors with immobilized catalysts, enabling catalyst recycling and simplifying product purification. The precise control over reaction parameters afforded by flow systems can also lead to higher yields and purities.

The integration of flow reactors with automated purification and analysis systems will enable the rapid synthesis and screening of libraries of this compound derivatives. This high-throughput approach will be invaluable for accelerating the discovery of new molecules with desired properties, particularly in the context of drug discovery and materials science.

| Parameter | Batch Synthesis | Flow Chemistry |

| Safety | Potential for thermal runaway in exothermic reactions. | Excellent heat dissipation, minimizing safety risks. |

| Scalability | Scaling up can be challenging and may require re-optimization. | Straightforward scaling by running the system for longer or using parallel reactors. |

| Reaction Control | Less precise control over temperature and mixing. | Precise control over reaction parameters, leading to better reproducibility. |

| Process Integration | Difficult to integrate multiple reaction and purification steps. | Readily amenable to multi-step, continuous processes. |

Expanding the Scope of Derivatization for Diverse Scaffolds

The true potential of this compound lies in its utility as a versatile building block for the synthesis of a wide array of more complex molecular scaffolds. Future research will focus on leveraging the reactivity of the bromo-substituent and other functionalizable positions to access novel chemical space.

The conversion of the bromo-group into other functionalities, such as boronic acids, organometallic reagents, or azides, will open up new avenues for derivatization. These transformations will provide access to a broader range of chemical reactions and allow for the construction of intricate molecular architectures.

A key goal will be the synthesis of libraries of this compound derivatives for screening in various applications. For example, in drug discovery, such libraries could be tested against a panel of biological targets to identify new therapeutic agents. In materials science, derivatives with tailored electronic and photophysical properties could be developed for applications in organic electronics or as fluorescent probes. The 2-phenylindole (B188600) scaffold, a close relative of the 2-phenylindoline (B1614884) core, is known to be a promising structure in drug development, suggesting that derivatives of this compound could also exhibit interesting biological activities. nih.gov

| Starting Scaffold | Derivatization Strategy | Resulting Scaffold Class | Potential Application |

| This compound | Suzuki coupling with heteroaryl boronic acids | 4-Heteroaryl-2-phenylindolines | Medicinal Chemistry |

| This compound | Sonogashira coupling with terminal alkynes | 4-Alkynyl-2-phenylindolines | Materials Science (e.g., organic conductors) |

| This compound | Buchwald-Hartwig amination | 4-Amino-2-phenylindolines | Agrochemicals, Pharmaceuticals |

| This compound | Conversion to Grignard reagent followed by reaction with electrophiles | 4-Substituted-2-phenylindolines with diverse functional groups | Broad chemical synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.